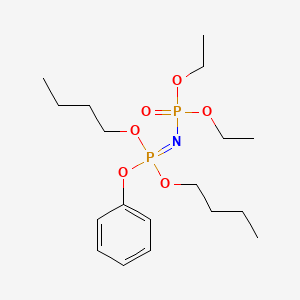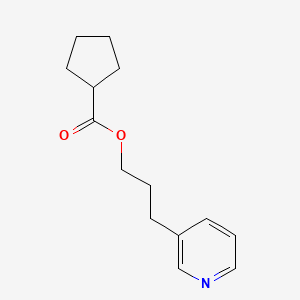![molecular formula C15H27AlSi3 B14384830 [Alumanetriyltri(ethyne-2,1-diyl)]tris(trimethylsilane) CAS No. 87587-48-2](/img/structure/B14384830.png)
[Alumanetriyltri(ethyne-2,1-diyl)]tris(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Alumanetriyltri(ethyne-2,1-diyl)]tris(trimethylsilane) is a complex organosilicon compound characterized by its unique structural arrangement
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Alumanetriyltri(ethyne-2,1-diyl)]tris(trimethylsilane) typically involves the reaction of trimethylsilylacetylene with an aluminum-based precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene, which help to stabilize the intermediate compounds formed during the reaction.
Industrial Production Methods
Industrial production of [Alumanetriyltri(ethyne-2,1-diyl)]tris(trimethylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[Alumanetriyltri(ethyne-2,1-diyl)]tris(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents to yield different organosilicon derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various organosilicon compounds with altered functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
[Alumanetriyltri(ethyne-2,1-diyl)]tris(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of high-performance materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of [Alumanetriyltri(ethyne-2,1-diyl)]tris(trimethyl
Propriétés
Numéro CAS |
87587-48-2 |
|---|---|
Formule moléculaire |
C15H27AlSi3 |
Poids moléculaire |
318.61 g/mol |
Nom IUPAC |
2-[bis(2-trimethylsilylethynyl)alumanyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/3C5H9Si.Al/c3*1-5-6(2,3)4;/h3*2-4H3; |
Clé InChI |
QWHGWASEMBNQPA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#C[Al](C#C[Si](C)(C)C)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide](/img/structure/B14384758.png)




![N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14384780.png)
![2-{Phenyl[(trimethylsilyl)oxy]amino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14384782.png)

![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate](/img/structure/B14384786.png)




![Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14384810.png)
